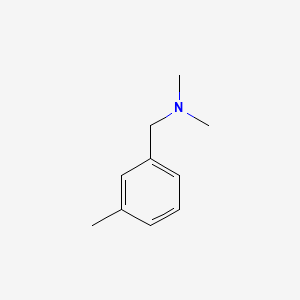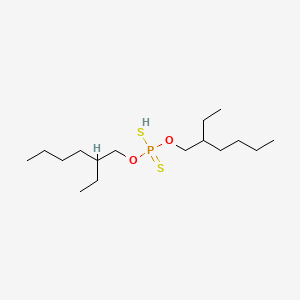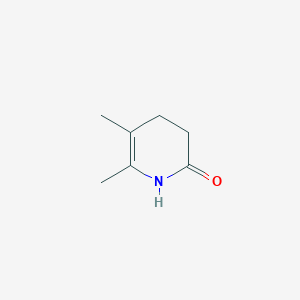
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse pharmacological properties. This compound is characterized by the presence of an amino group, a diethylamino propyl chain, and a methylbenzyl group, all attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the p-Amino Group: This step involves nitration of the benzamide followed by reduction to introduce the amino group.
Attachment of the Diethylamino Propyl Chain: This can be done through a substitution reaction where the amino group is reacted with a diethylamino propyl halide.
Addition of the Methylbenzyl Group: This step involves a Friedel-Crafts alkylation reaction to attach the methylbenzyl group to the benzamide core.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide Derivatives: Compounds such as sulpiride, tiapride, and metoclopramide share structural similarities.
Unique Features: The presence of the diethylamino propyl chain and the methylbenzyl group distinguishes it from other benzamide derivatives, potentially leading to unique pharmacological properties.
Highlighting Uniqueness
Pharmacological Profile: The specific structural features of this compound may result in distinct binding affinities and activities at various biological targets, making it unique compared to other benzamide derivatives.
Propiedades
| 100321-54-8 | |
Fórmula molecular |
C22H32ClN3O |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |
Clave InChI |
DHYXMCWSJRUEHF-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)


![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)

